3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride
CAS No.: 1172802-40-2
Cat. No.: VC4181347
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172802-40-2 |
|---|---|
| Molecular Formula | C14H22Cl2N2O2 |
| Molecular Weight | 321.24 |
| IUPAC Name | 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C14H20N2O2.2ClH/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;;/h2-4,11H,5-10H2,1H3,(H,17,18);2*1H |
| Standard InChI Key | IFZYNXNZXSKQEE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl |
Introduction
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activity. This compound features a piperazine ring, a six-membered structure containing two nitrogen atoms, which is linked to a propanoic acid chain and a 3-methylphenyl group. Its molecular formula is C14H22Cl2N2O2, and it has a molecular weight of approximately 321.2 g/mol .
Synthesis and Reactions
The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the reaction between 3-methylphenylpiperazine and propanoic acid. This process is conducted under controlled conditions using solvents and catalysts to ensure the formation of the desired product. For large-scale production, automated reactors and continuous flow processes are employed to achieve high yield and purity.
Synthesis Overview
-
Reactants: 3-Methylphenylpiperazine and propanoic acid
-
Conditions: Controlled temperature and pressure, solvents, and catalysts
-
Product: 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride
Biological Activity and Applications
This compound exhibits significant biological activity, likely interacting with specific molecular targets such as receptors or enzymes. It is being investigated for its potential therapeutic uses, particularly in neuropharmacology and drug development.
Biological Activity Table
| Application Area | Potential Use |
|---|---|
| Neuropharmacology | Investigated for therapeutic potential |
| Drug Development | Potential applications in medicinal chemistry |
Safety and Hazards
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handling requires appropriate safety measures, including protective clothing and eyewear .
Safety Information Table
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride, but its unique combination of the piperazine structure, propanoic acid chain, and 3-methylphenyl group distinguishes it from others.
Comparison Table
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propanoic acid | 55480-45-0 | Lacks aromatic substitution |
| 3-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid | 1172802-40-2 | Contains a chlorine substituent |
| 3-(N-Methylpiperazine)-propanoic acid | N/A | Different nitrogen substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume